1-(3-Chlorophenyl)pyrrolidin-3-amine
Overview
Description
1-(3-Chlorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used include efficient N-heterocyclization of primary amines with diols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a 3-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, can undergo various chemical reactions. These reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a key component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that steric factors can influence the biological activity of pyrrolidine derivatives .
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Chlorophenyl)pyrrolidin-3-amine in lab experiments is its high potency and selectivity for certain neurotransmitter systems. Additionally, it has been shown to have relatively low toxicity in animal models. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(3-Chlorophenyl)pyrrolidin-3-amine. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animals addicted to cocaine and nicotine, and further research may reveal its potential for treating other types of addiction. Additionally, further research may reveal its potential for treating other neurological disorders such as post-traumatic stress disorder and obsessive-compulsive disorder. Finally, more research is needed to fully understand its mechanism of action and how it may be optimized for therapeutic use.
Scientific Research Applications
1-(3-Chlorophenyl)pyrrolidin-3-amine has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animals addicted to cocaine and nicotine.
properties
IUPAC Name |
1-(3-chlorophenyl)pyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDPWSOIMSXLGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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